1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
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Description
1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.16 g/mol .
Synthesis Analysis
There are several methodologies for the synthesis of pyridine derivatives, including 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The InChI code for 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is InChI=1S/C8H8N2O/c1-10-7(11)5-6-3-2-4-9-8(6)10/h2-4H,5H2,1H3 . The Canonical SMILES is CN1C(=O)CC2=C1N=CC=C2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one include a molecular weight of 148.16 g/mol, a topological polar surface area of 33.2 Ų, and a complexity of 181 . It has no hydrogen bond donor count, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .Scientific Research Applications
Chemical Synthesis and Building Blocks
- The compound is involved in the synthesis of various pyrrolo-pyridines, quinolines, pyrazines, quinoxalines, and pyrimidines. These reactions typically involve deprotonation and reaction with nitriles, followed by cyclization (Davis, Wakefield & Wardell, 1992).
Biological Applications
- 1H-Pyrrolo[2,3-b]pyridine derivatives, such as nortopsentin analogues, have shown significant antitumor activity in models of diffuse malignant peritoneal mesothelioma, acting as cyclin-dependent kinase 1 inhibitors (Carbone et al., 2013).
Synthetic Methods Development
- 1-Methyl-1H-pyrrolo[2,3-c]pyridine has been synthesized efficiently using sodium borohydride reduction, a method applicable to various N6-substituted analogues (Nechayev et al., 2013).
- Novel synthesis approaches for 1H-pyrrolo[2,3-b]pyridines have been explored, highlighting different routes and reactions for generating derivatives (Herbert & Wibberley, 1969).
Drug Development and Pharmacological Research
- 1H-Pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives have been evaluated as c-Met inhibitors, showcasing their potential in pharmaceutical development (Liu et al., 2016).
properties
IUPAC Name |
1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-7(11)5-6-3-2-4-9-8(6)10/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKWRIBNROHTRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one |
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